1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

Description

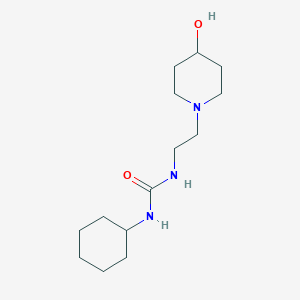

1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen of the urea moiety and a 2-(4-hydroxypiperidin-1-yl)ethyl substituent on the adjacent nitrogen. Urea-based compounds are pivotal in drug discovery due to their structural versatility and hydrogen-bonding capabilities, which facilitate interactions with biological targets .

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c18-13-6-9-17(10-7-13)11-8-15-14(19)16-12-4-2-1-3-5-12/h12-13,18H,1-11H2,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIPREAVDNWKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCN2CCC(CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea typically involves the following steps:

Formation of the Piperidine Derivative: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.

Attachment of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Urea Formation: The final step involves the reaction of the piperidine derivative with cyclohexyl isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea can undergo various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Biological Studies: The compound is used in studies investigating the role of piperidine derivatives in biological systems, including their interactions with enzymes and receptors.

Industrial Applications: It is utilized in the development of new materials and catalysts, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

These interactions are mediated by the compound’s structural features, including the piperidine ring and urea moiety.

Biological Activity

1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a compound of interest due to its potential therapeutic applications in various biological systems. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 364.536 g/mol

- CAS Number : 303092-38-8

The compound exhibits a range of biological activities primarily through modulation of neurotransmitter systems. It acts as a selective modulator of dopamine and serotonin receptors, which are critical in regulating mood, cognition, and various neurophysiological processes.

Key Mechanisms:

- Dopamine Receptor Agonism : Enhances dopaminergic signaling, which may contribute to its effects on mood and behavior.

- Serotonergic Activity : Influences serotonin pathways, potentially impacting anxiety and depression-related behaviors.

Pharmacological Effects

- Analgesic Properties : Studies indicate that the compound has significant analgesic effects in animal models, suggesting its potential utility in pain management.

- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Cognitive Enhancements : Potential improvements in cognitive functions have been observed, likely due to its action on neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Analgesic | Significant pain relief in rodents | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Cognitive function | Improved memory retention |

Research Findings

- Analgesic Studies : In a controlled study involving rats, administration of the compound resulted in a marked reduction in pain responses compared to control groups. The effective dose was determined to be around 10 mg/kg.

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that the compound inhibits the production of TNF-alpha and IL-6 in macrophages, indicating a strong anti-inflammatory potential.

- Cognitive Enhancement : A recent study highlighted improvements in spatial memory tasks among subjects treated with the compound, suggesting its role as a cognitive enhancer.

Comparison with Similar Compounds

Anticancer Nitrosoureas

Nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea exhibit alkylating activity, enabling DNA crosslinking and cytotoxicity. Their lipophilic cyclohexyl groups facilitate CNS penetration, making them effective against intracranial tumors . However, delayed hematological toxicity (e.g., thrombocytopenia) limits their use.

Antidiabetic Sulfonylureas

Glipizide, a sulfonylurea, demonstrates the therapeutic diversity of urea derivatives. Its sulfonyl and pyrazine groups enable pancreatic β-cell targeting, promoting insulin secretion . The target compound’s hydroxypiperidinyl group may confer selectivity for different receptors, though this remains speculative without direct data.

Metabolic Stability

Nitrosoureas undergo rapid degradation in plasma (half-life ~5 minutes) , whereas sulfonylureas like glipizide exhibit prolonged activity due to slower metabolism . The hydroxyl group in the target compound may increase metabolic stability via glucuronidation or reduce hepatic clearance compared to non-polar analogs.

Toxicity Profiles

- Nitrosoureas: Dose-limiting hematotoxicity (thrombocytopenia, leukopenia) and renal/hepatic toxicity are common .

- Sulfonylureas: Hypoglycemia and secondary failure are noted risks .

- Target Compound: The absence of a nitroso group may mitigate alkylating toxicity, but the hydroxyl group could introduce new metabolic pathways requiring further safety evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.